molecular formula C5H11I B145852 1-Iodopentane CAS No. 628-17-1

1-Iodopentane

Cat. No.: B145852
CAS No.: 628-17-1
M. Wt: 198.05 g/mol
InChI Key: BLXSFCHWMBESKV-UHFFFAOYSA-N
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Description

1-Iodopentane (CAS 628-17-1), also known as n-pentyl iodide, is a primary alkyl halide with the molecular formula C₅H₁₁I. It is a colorless to pale yellow liquid with a boiling point of ~155–160°C . Structurally, it consists of a five-carbon chain terminated by an iodine atom, making it a versatile reagent in organic synthesis.

Properties

IUPAC Name

1-iodopentane
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InChI

InChI=1S/C5H11I/c1-2-3-4-5-6/h2-5H2,1H3
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InChI Key

BLXSFCHWMBESKV-UHFFFAOYSA-N
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Canonical SMILES

CCCCCI
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Molecular Formula

C5H11I
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DSSTOX Substance ID

DTXSID1060849
Record name Pentane, 1-iodo-
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Molecular Weight

198.05 g/mol
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Physical Description

Clear light red liquid; [Sigma-Aldrich MSDS]
Record name 1-Iodopentane
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Vapor Pressure

4.39 [mmHg]
Record name 1-Iodopentane
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CAS No.

628-17-1
Record name 1-Iodopentane
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Preparation Methods

Reaction Mechanism

The phosphorus triiodide (PI₃) method is a classical approach for synthesizing alkyl iodides from alcohols. In this reaction, n-pentanol undergoes nucleophilic substitution, where the hydroxyl group (-OH) is replaced by an iodine atom. The reaction proceeds via the in situ generation of PI₃ from red phosphorus and iodine, which subsequently reacts with n-pentanol:

3C5H11OH+P4+6I23C5H11I+4PH3+3HI3 \, \text{C}5\text{H}{11}\text{OH} + \text{P}4 + 6 \, \text{I}2 \rightarrow 3 \, \text{C}5\text{H}{11}\text{I} + 4 \, \text{PH}_3 + 3 \, \text{HI}

The intermediate PI₃ facilitates the substitution by acting as a Lewis acid, polarizing the hydroxyl group and enabling iodide displacement.

Procedural Details

The synthesis involves the following steps:

  • Mixing Reactants : Red phosphorus (0.1 mol) is combined with n-pentanol (0.3 mol) in a three-necked flask.

  • Iodine Addition : Iodine tablets (0.6 mol) are gradually added under heating at 40°C on a water bath to prevent runaway exothermic reactions.

  • Reflux and Distillation : After iodine addition, the mixture is refluxed on a sand bath for 7 hours to ensure complete reaction. The crude product is then distilled under reduced pressure, with the fraction collected at 155–157°C (lit. boiling point: 154–155°C).

  • Purification : The distillate is washed with sodium thiosulfate to remove residual iodine, dried over anhydrous calcium chloride, and stored in light-protected containers due to its photosensitivity.

Table 1: Key Parameters for the PI₃ Method

ParameterValue
Reactantsn-Pentanol, red P, I₂
Molar Ratio (Alcohol:I₂)1:2
Reaction Temperature40°C (addition), 155°C (reflux)
Yield~65% (estimated)
Purity>95% (by GC-MS)

This method is favored for its straightforward setup but requires careful handling of toxic hydrogen iodide (HI) gas evolved during the reaction.

Hydroiodic Acid (HI) Method

Reaction Mechanism

Direct reaction of n-pentanol with hydroiodic acid (HI) follows an acid-catalyzed nucleophilic substitution (SN2) mechanism:

C5H11OH+HIC5H11I+H2O\text{C}5\text{H}{11}\text{OH} + \text{HI} \rightarrow \text{C}5\text{H}{11}\text{I} + \text{H}_2\text{O}

The use of excess HI shifts the equilibrium toward product formation, while red phosphorus may be added to scavenge iodine and prevent side reactions.

Procedural Considerations

  • Acid Preparation : Concentrated HI (57% w/w) is generated in situ by distilling a mixture of potassium iodide (KI) and phosphoric acid (H₃PO₄).

  • Reaction Conditions : n-Pentanol is refluxed with HI at 120°C for 12–24 hours.

  • Work-Up : The organic layer is separated, washed with water to remove unreacted HI, and dried over magnesium sulfate.

Table 2: Key Parameters for the HI Method

ParameterValue
Reactantsn-Pentanol, HI
CatalystRed phosphorus (optional)
Reaction Temperature120°C
Yield50–70%
Purity90–95%

This method is less commonly employed due to the corrosive nature of HI and challenges in maintaining stoichiometric control.

Finkelstein Reaction

Reaction Mechanism

The Finkelstein reaction involves halide exchange, where a primary alkyl chloride or bromide reacts with sodium iodide (NaI) in a polar aprotic solvent:

C5H11Cl+NaIC5H11I+NaCl(in acetone)\text{C}5\text{H}{11}\text{Cl} + \text{NaI} \rightarrow \text{C}5\text{H}{11}\text{I} + \text{NaCl} \quad (\text{in acetone})

The reaction is driven by the precipitation of sodium chloride (NaCl), which shifts the equilibrium toward iodide formation.

Procedural Optimization

  • Solvent Selection : Anhydrous acetone is preferred due to its ability to dissolve NaI while precipitating NaCl.

  • Reaction Conditions : The mixture is stirred at 25°C for 24–48 hours.

  • Isolation : The product is extracted with diethyl ether, filtered to remove NaCl, and distilled under vacuum.

Table 3: Key Parameters for the Finkelstein Reaction

ParameterValue
Reactants1-Chloropentane, NaI
SolventAcetone
Reaction Temperature25°C
Yield80–90%
Purity>98%

This method is highly efficient for laboratory-scale synthesis but requires anhydrous conditions to prevent hydrolysis.

Comparative Analysis of Preparation Methods

Table 4: Method Comparison

MethodPI₃HIFinkelstein
Reagents Red P, I₂, pentanolHI, pentanolAlkyl chloride, NaI
Conditions Reflux, 7hReflux, 24hRoom temp, 48h
Yield Moderate (65%)Moderate (60%)High (85%)
Purity HighModerateVery High
Scalability IndustrialLimitedLaboratory
Safety HI gas hazardCorrosive reagentsLow toxicity

Industrial Production Considerations

The PI₃ method is predominantly used industrially due to its scalability and cost-effectiveness. Recent advancements focus on optimizing iodine recovery and automating distillation to enhance throughput. Environmental regulations necessitate closed-system processing to mitigate HI emissions.

Chemical Reactions Analysis

Types of Reactions: 1-Iodopentane undergoes various chemical reactions, including:

  • Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles. For example, reacting with sodium hydroxide to form pentanol. [ \text{C5H11I} + \text{NaOH} \rightarrow \text{C5H11OH} + \text{NaI} ]

  • Elimination Reactions: It can undergo elimination reactions to form alkenes. For example, heating with a strong base like potassium tert-butoxide can produce pentene. [ \text{C5H11I} + \text{KOtBu} \rightarrow \text{C5H10} + \text{KI} + \text{tBuOH} ]

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, and ammonia are common nucleophiles used in substitution reactions.

    Elimination: Strong bases like potassium tert-butoxide and sodium ethoxide are used in elimination reactions.

Major Products:

    Substitution: Pentanol, pentylamine, and pentanenitrile.

    Elimination: Pentene

Scientific Research Applications

1-Iodopentane is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-iodopentane primarily involves its reactivity as an alkyl halide. In nucleophilic substitution reactions, the iodine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the iodine atom is removed along with a hydrogen atom from an adjacent carbon, forming a double bond and resulting in the formation of an alkene .

Comparison with Similar Compounds

Table 1: Properties of 1-Iodopentane and Analogous Alkyl Iodides

Compound CAS No. Molecular Formula Boiling Point (°C) Dielectric Constant (ε) Density (g/cm³)
This compound 628-17-1 C₅H₁₁I 155–160 5.6973 1.517
1-Iodopropane 107-08-4 C₃H₇I 102–104 6.9626 1.747
1-Iodobutane 602-01-7 C₄H₉I 130–132 6.173 1.605
1-Iodohexane 638-45-9 C₆H₁₃I 180–182 1.440
1-Chloro-5-iodopentane 60274-60-4 C₅H₁₀ClI 75–77 1.663

Key Observations :

  • Boiling Points : Increase with chain length (1-Iodopropane < 1-Iodobutane < this compound < 1-Iodohexane).
  • Dielectric Constants : Decrease with longer chains, reflecting reduced polarity. This compound (ε = 5.70) is less polar than 1-Iodopropane (ε = 6.96) .
  • Density : Higher in shorter-chain iodides due to greater iodine content per unit mass.

Reactivity in Substitution Reactions

SN2 Reactivity

This compound undergoes SN2 reactions faster than 1-chloropentane due to iodine’s superior leaving group ability (weaker C–I bond vs. C–Cl) . However, its reactivity is lower than smaller alkyl iodides (e.g., iodomethane) due to steric hindrance from the pentyl chain.

Catalytic Coupling Reactions

In cross-coupling reactions, this compound yields moderate to good results (e.g., 61% in synthesizing N-pentylbenzimidazol-2-amine) . Neopentyl iodide, a branched analog, shows reduced reactivity due to steric bulk .

Research Findings and Contradictions

  • Synthetic vs. Natural Occurrence : While this compound is synthesized industrially, its detection in algae suggests a natural biosynthetic pathway under stress conditions .
  • Computational Challenges : Gaussian simulations of this compound’s rotational constants show discrepancies with experimental data, highlighting limitations in basis sets for heavy-atom modeling .

Biological Activity

1-Iodopentane, a simple alkyl iodide with the molecular formula C5_5H11_{11}I, is primarily utilized in organic synthesis and biological studies. This compound exhibits significant biological activity, particularly in the context of its reactivity and interactions with biological systems. This article delves into the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Overview of this compound

This compound is a colorless to pale yellow liquid that is insoluble in water but soluble in organic solvents. It is primarily used as an intermediate in organic synthesis and has applications in the preparation of radiolabeled compounds for biological studies. Its structure allows it to participate in various chemical reactions, making it a valuable compound in both academic and industrial settings.

Target of Action:
this compound acts as a nucleophile due to the presence of the iodine atom, which is a good leaving group. This property allows it to participate in nucleophilic substitution reactions.

Mode of Action:
The primary reactions involving this compound include:

  • Nucleophilic Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols. For example:
    C5H11I+NaOHC5H11OH+NaI\text{C}_5\text{H}_{11}\text{I}+\text{NaOH}\rightarrow \text{C}_5\text{H}_{11}\text{OH}+\text{NaI}
  • Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes:
    C5H11I+KOtBuC5H10+KI+tBuOH\text{C}_5\text{H}_{11}\text{I}+\text{KOtBu}\rightarrow \text{C}_5\text{H}_{10}+\text{KI}+\text{tBuOH}

Applications in Biological Studies

This compound has been used in various biological studies, particularly in the preparation of radiolabeled compounds for tracking biochemical processes. Its ability to form stable radicals upon thermal decomposition makes it useful for generating reactive species that can be studied in biological contexts .

Case Studies

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with other alkyl halides:

CompoundStructureReactivity (Nucleophilic Substitution)Notes
This compound C5_5H11_{11}IHighGood leaving group; versatile intermediate
1-Bromopentane C5_5H11_{11}BrModerateLess reactive than iodide
1-Chloropentane C5_5H11_{11}ClLowLeast reactive among halides
1-Iodohexane C6_6H13_{13}ISimilar reactivityLonger carbon chain

Safety and Hazards

While this compound has valuable applications, it is important to note its hazardous nature. It is flammable and can cause skin and eye irritation. Proper handling and safety measures are essential when working with this compound.

Q & A

Q. What strategies optimize this compound’s use as an alkylating agent in quaternary ammonium salt synthesis?

  • Methodology: Steric effects and leaving group ability make this compound ideal for alkylating heterocycles (e.g., benzothiazolium). Reactions in acetonitrile under reflux (70°C, 24 hrs) with excess alkyl iodide yield >80% products. Purity is confirmed via elemental analysis and mass spectrometry .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Iodopentane
Reactant of Route 2
1-Iodopentane

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